7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
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Overview
Description
7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include benzothiazoline derivatives.
Scientific Research Applications
7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying various biological processes and interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in halogen bonding, enhancing its binding affinity to target molecules. Additionally, the benzothiazole core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- 7-chloro-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- 7-fluoro-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Uniqueness
7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of the bromine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific halogen interactions, such as medicinal chemistry and material science .
Properties
CAS No. |
2649014-30-0 |
---|---|
Molecular Formula |
C8H8BrNOS |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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